6-Hydroxy bexarotene is a key metabolite of bexarotene, a synthetic retinoid X receptor (RXR) selective agonist. It is primarily formed through hepatic metabolism of bexarotene, with 6-hydroxylation being a major metabolic pathway. [] While bexarotene itself is used clinically for the treatment of cutaneous T-cell lymphoma, 6-hydroxy bexarotene is primarily studied in the context of bexarotene metabolism and its potential biological activity. []
6-Hydroxy Bexarotene is a significant metabolite of Bexarotene, a synthetic retinoid primarily used for treating cutaneous T-cell lymphoma. This compound is formed through hepatic metabolism, specifically via hydroxylation at the 6-position of the Bexarotene molecule. While Bexarotene acts as a selective agonist for retinoid X receptors, 6-Hydroxy Bexarotene exhibits reduced biological activity in comparison, making it an important subject for research into drug metabolism and pharmacokinetics.
6-Hydroxy Bexarotene is classified as a retinoid and is recognized as a key metabolite of Bexarotene. It is primarily studied in the context of its formation through enzymatic reactions in liver microsomes and slices, highlighting its role in understanding the metabolic pathways of retinoids in humans and other organisms. The chemical structure can be represented by the formula with a CAS number of 368451-07-4.
The synthesis of 6-Hydroxy Bexarotene typically involves chemical modification of Bexarotene, focusing on the introduction of a hydroxyl group at the 6-position. While specific synthetic routes are not extensively documented, it is known that this hydroxylation occurs predominantly through enzymatic processes in the liver, particularly by cytochrome P450 enzymes. Research has indicated that this metabolic pathway is crucial for understanding how Bexarotene is processed within biological systems .
The molecular structure of 6-Hydroxy Bexarotene features a hydroxyl group (-OH) attached to the sixth carbon of the Bexarotene backbone. This modification alters its interaction with retinoid receptors. The structural formula can be represented as follows:
In terms of molecular weight, 6-Hydroxy Bexarotene has a molecular weight of approximately 314.44 g/mol. The presence of the hydroxyl group contributes to its solubility and reactivity compared to its parent compound, Bexarotene .
The primary reaction involving 6-Hydroxy Bexarotene is its formation from Bexarotene through hydroxylation. This reaction is facilitated by various cytochrome P450 enzymes, which introduce the hydroxyl group under physiological conditions. Although detailed reaction mechanisms are less documented, it can be hypothesized that these enzymatic processes involve oxidation reactions typical for drug metabolism .
Additionally, studies have shown that while 6-Hydroxy Bexarotene retains some binding affinity to retinoid X receptors, it exhibits significantly diminished transactivation capabilities compared to Bexarotene itself.
The mechanism by which 6-Hydroxy Bexarotene operates primarily revolves around its role as a metabolite rather than an active therapeutic agent. After administration of Bexarotene, it undergoes metabolic conversion to 6-Hydroxy Bexarotene in the liver. This metabolite's ability to activate retinoid X receptors is substantially lower than that of its precursor, suggesting that its primary function may be related to modulating the pharmacokinetics and dynamics of the original drug rather than exerting direct therapeutic effects .
Research indicates that understanding these properties is crucial for determining the compound's behavior in biological systems and its potential interactions with other drugs or metabolites .
6-Hydroxy Bexarotene serves primarily as a research tool to investigate the metabolic pathways associated with Bexarotene. Its study aids in understanding how modifications to retinoid structures can influence receptor binding and activity. Additionally, it provides insights into the pharmacokinetics of retinoids, helping researchers develop better therapeutic strategies for conditions treated with these compounds.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4